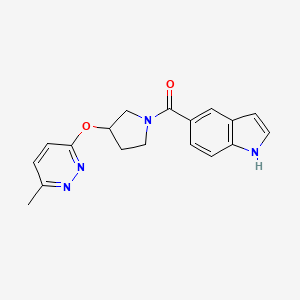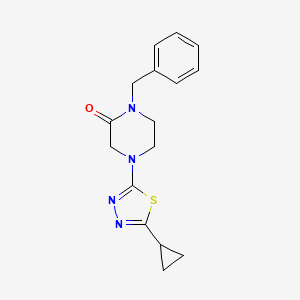![molecular formula C20H17N5O B2620855 N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-1H-benzo[d]imidazole-5-carboxamide CAS No. 1421494-96-3](/img/structure/B2620855.png)
N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-1H-benzo[d]imidazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . The combination of the imidazole ring with other heterocyclic moieties in condensed heterocyclic systems is one of the successful directions in the design of new molecules .Molecular Structure Analysis
The crystal structure of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole, a similar compound, at 100 K has monoclinic (P21/n) symmetry . The molecule adopts an envelope conformation of the pyrrolidine ring, which might help for the relief torsion tension .Chemical Reactions Analysis
The crystal cohesion of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole is achieved by C—H N hydrogen bonds . This fused ring system provides protection of the -C atom (attached to the non-bridging N atom of the imidazole ring), which provides stability that is of interest with respect to electrochemical properties .科学的研究の応用
Synthesis and Binding Affinity
A study by Thurkauf et al. (1995) focused on the synthesis of 2-phenyl-4-(aminomethyl)imidazoles as conformationally restricted analogs of dopamine D2 selective benzamide antipsychotics. The title compounds exhibited significant blockade of dopamine D2 receptor binding, showcasing the potential of N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-1H-benzo[d]imidazole-5-carboxamide analogs in the development of antipsychotic agents (Thurkauf et al., 1995).
Enhancing Cellular Uptake
Research by Meier et al. (2012) on Pyrrole–imidazole (Py–Im) hairpin polyamides, closely related to the chemical structure , highlighted the importance of modifications to enhance cellular uptake and biological activity. The introduction of an aryl group significantly potentiated the biological effects of these compounds, suggesting a pathway for improving the therapeutic utility of similar compounds (Meier et al., 2012).
Functionalization Reactions
Yıldırım et al. (2005) explored the functionalization reactions of closely related chemical structures, providing insights into the synthetic versatility and potential modifications that could enhance the properties of this compound for specific applications (Yıldırım et al., 2005).
Antiviral Activity
The study by Hamdouchi et al. (1999) on the synthesis of 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines, structurally related to the compound of interest, demonstrated antirhinovirus activity. This highlights the potential of this compound analogs in antiviral research (Hamdouchi et al., 1999).
DNA Binding and Gene Expression Modulation
Chavda et al. (2010) discussed the design, synthesis, and biophysical characteristics of pyrrole(H) based polyamides, similar in structure to the compound . These polyamides can target specific DNA sequences, disrupting protein-DNA interactions and modulating gene expression, which is crucial for therapeutic applications in diseases like cancer (Chavda et al., 2010).
作用機序
Target of Action
Similar compounds in the 6,7-dihydro-5h-pyrrolo[1,2-a]imidazole class have been found to interact with various targets, such as wdr5, a chromatin-regulatory scaffold protein .
Mode of Action
Similar compounds have been found to inhibit their targets through binding to specific sites, leading to changes in the target’s function .
Biochemical Pathways
Similar compounds have been found to affect various pathways, leading to downstream effects such as inhibition of cell proliferation .
Result of Action
Similar compounds have been found to have cellular activity against various cell lines .
将来の方向性
The future directions for this compound could involve exploring its potential biological activities, given the broad range of activities exhibited by imidazole derivatives . Additionally, its potential use in ionic liquid designs could be explored, given the interest in imidazolium derivatives in this field .
生化学分析
Biochemical Properties
N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-1H-benzo[d]imidazole-5-carboxamide has been found to exhibit potent inhibitory activity against receptor-interacting protein kinase 1 (RIPK1) . RIPK1 is a crucial enzyme involved in necroptosis, a form of programmed cell death . The interaction between this compound and RIPK1 is believed to be a key factor in its anti-necroptotic activity .
Cellular Effects
In cellular assays involving both human and mouse cells, this compound has demonstrated potent anti-necroptotic activity . By inhibiting RIPK1, it can effectively mitigate necroptosis, thereby potentially reducing inflammation and cell death in various disease contexts .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the allosteric pocket of RIPK1 . This binding interaction is believed to inhibit the activity of RIPK1, thereby preventing the downstream signaling events that lead to necroptosis .
特性
IUPAC Name |
N-[4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]-3H-benzimidazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O/c26-20(14-5-8-16-17(10-14)23-12-22-16)24-15-6-3-13(4-7-15)18-11-21-19-2-1-9-25(18)19/h3-8,10-12H,1-2,9H2,(H,22,23)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXJVOYSNGFEYJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC=C(N2C1)C3=CC=C(C=C3)NC(=O)C4=CC5=C(C=C4)N=CN5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
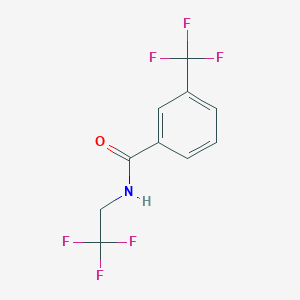

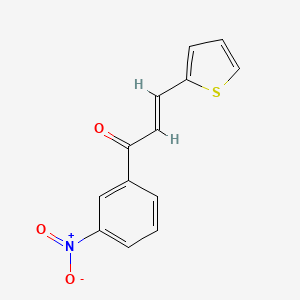

![N-Methyl-3-(4-oxopyrazolo[1,5-a]pyrazin-5-yl)propanamide](/img/structure/B2620780.png)

![6-[(E)-2-(4-chlorophenyl)ethenyl]-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2620784.png)
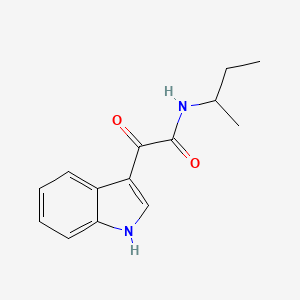
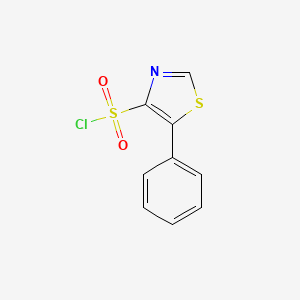
![6-(5-Pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2620789.png)
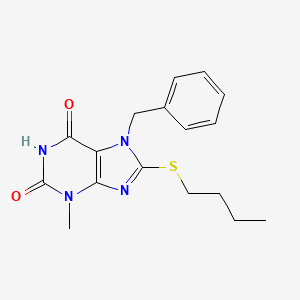
![2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-(2-fluorophenyl)acetamide](/img/structure/B2620792.png)
